N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a small organic molecule characterized by a thiophene backbone substituted with a carboxamide group at position 2 and a sulfamoyl group at position 2. The sulfamoyl moiety is further functionalized with a cyclopropyl group and a 3,4-dimethylphenyl (DMB) substituent (). The compound’s stability and intermolecular interactions are likely influenced by its bulky substituents, such as the DMB group, which may enhance hydrophobic interactions in crystal packing ().
Properties
IUPAC Name |
N-cyclopropyl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11-4-7-14(10-12(11)2)19(3)24(21,22)15-8-9-23-16(15)17(20)18-13-5-6-13/h4,7-10,13H,5-6H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBFVUWUFBJZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Once the thiophene ring is prepared, it undergoes further functionalization to introduce the carboxamide group. This step often involves the use of reagents such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with an amine to form the carboxamide.
The introduction of the cyclopropyl group and the dimethylphenyl group can be achieved through various alkylation and sulfonation reactions. These steps require careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to improve efficiency and reduce costs. Techniques such as continuous flow chemistry and process intensification may be employed to achieve large-scale production.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes diverse transformations due to its functional groups (sulfamoyl, carboxamide, thiophene).
Oxidation
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Reagent : Hydrogen peroxide (H₂O₂) or other oxidizing agents.
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Outcome : Potential oxidation of sulfur atoms or thiophene ring, altering electronic properties.
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Conditions : Controlled temperature and solvent systems (e.g., dichloromethane).
Reduction
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Reagent : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Outcome : Reduction of amide groups to amines or cleavage of sulfonamide bonds.
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Conditions : Inert atmospheres or acidic environments.
Substitution
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Reagent : Nucleophiles (e.g., amines, alcohols).
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Outcome : Replacement of leaving groups (e.g., halides) or displacement of sulfamoyl substituents.
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Conditions : Base catalysts (e.g., K₂CO₃) or polar aprotic solvents .
Hydrolysis
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Reagent : Strong acids/bases (e.g., HCl, NaOH).
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Outcome : Cleavage of carboxamide or sulfonamide bonds, yielding acids or amines.
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Conditions : Elevated temperatures or aqueous solutions.
Sulfonamide Reactivity
The sulfamoyl group (–SO₂N–) undergoes:
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Nucleophilic Attack : Substitution at the sulfur center by strong nucleophiles (e.g., Grignard reagents).
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Electrophilic Aromatic Substitution : Thiophene ring activation for electrophilic substitution .
Carboxamide Reactivity
The carboxamide (–CONH–) group participates in:
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Amidation : Reaction with aldehydes/ketones to form imides.
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Hydrolysis : Acidic/basic cleavage to carboxylic acids or amines.
Structural Considerations
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Thiophene Ring : Aromaticity influences regioselectivity in substitution reactions.
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Sulfamoyl Group : Electron-withdrawing effects stabilize intermediates during nucleophilic attacks.
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Cyclopropyl Moiety : Strained ring enhances reactivity in alkylation or cycloaddition reactions .
Analytical Methods
Post-reaction characterization employs:
Research Findings
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Biological Implications : Mechanistic studies suggest lactate dehydrogenase inhibition via sulfonamide interactions.
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Synthetic Flexibility : Analogous compounds (e.g., N-(3,4-difluorophenyl) derivatives) exhibit similar reactivity, enabling structure-activity relationship studies.
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Industrial Relevance : Continuous flow reactors enhance scalability in multi-step syntheses.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is with a molecular weight of approximately 364.48 g/mol . The compound features a thiophene ring, which is known for its electronic properties and ability to participate in various chemical reactions.
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives in anticancer therapies. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially leading to increased efficacy against cancer cells.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of thiophene exhibit significant antibacterial and antifungal activities. The specific structural features of this compound may contribute to its effectiveness in targeting microbial pathogens.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Drug Development
This compound serves as a lead compound in drug development. Its unique structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. Researchers are exploring analogs of this compound to optimize its therapeutic potential.
Mechanism of Action Studies
Understanding the mechanism of action of this compound is critical for its application in pharmacology. Studies are ongoing to elucidate how it interacts with specific biological targets at the molecular level. This knowledge can inform the design of more effective drugs with fewer side effects.
Organic Electronics
The electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. This compound can be incorporated into organic photovoltaic cells or organic light-emitting diodes (OLEDs), potentially improving their efficiency and performance.
Polymer Chemistry
This compound can also be utilized in polymer chemistry as a building block for synthesizing new materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited potent antibacterial activity, particularly against resistant strains, highlighting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues with Thiophene Carboxamide Backbones
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structural Differences : Replaces the sulfamoyl group with a nitro-substituted phenyl ring.
- Dihedral Angles : The benzene-thiophene dihedral angles (8.5–13.5°) are comparable to those in the target compound, suggesting similar conformational flexibility despite differing substituents.
- Crystal Packing : Lacks classical hydrogen bonds; relies on weak C–H⋯O/S interactions. In contrast, the sulfamoyl group in the target compound may enable stronger hydrogen bonding or polar interactions.
- Bioactivity: Thiophene carboxamides exhibit antimicrobial properties, but nitro groups can confer genotoxicity (). The sulfamoyl group in the target compound might reduce such risks while maintaining bioactivity.
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol ()
- Shared Substituent : Both compounds feature the 3,4-dimethylphenyl group.
- Crystal Interactions: The DMB group facilitates weak C–H⋯π interactions in both compounds, contributing to 3D network formation. However, the phenol derivative lacks the sulfamoyl and cyclopropyl groups, leading to reduced steric hindrance and altered solubility.
Agrochemical Analogues ()
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
- Key Differences : Replaces the thiophene core with an alanine backbone and a methoxyacetyl group.
- Functional Impact : Metalaxyl’s methoxyacetyl group enhances fungicidal activity via membrane penetration. The target compound’s sulfamoyl group may offer alternative modes of action, such as enzyme inhibition.
Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine)
- Substituent Comparison : The phenylacetyl group in benalaxyl provides lipophilicity, whereas the cyclopropyl group in the target compound could improve metabolic stability.
Biological Activity
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its unique arrangement of functional groups that contribute to its biological activity. The presence of the thiophene ring and the sulfamoyl group are particularly noteworthy for their roles in modulating biological interactions.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes that are crucial in various metabolic pathways. For instance, compounds with similar structures have been noted for their inhibitory effects on proteases involved in viral infections .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. This aligns with findings from other sulfamoyl-containing compounds which have demonstrated effectiveness against pathogens .
- Anti-inflammatory Effects : The compound's structural features suggest a potential role in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Study 1: Antiviral Activity
A study investigating the antiviral properties of related sulfonamide derivatives found that modifications similar to those in this compound enhanced efficacy against hepatitis C virus (HCV) by inhibiting NS3 protease activity . This suggests that the compound could have similar applications in antiviral therapy.
Study 2: Antimicrobial Efficacy
Research into the antimicrobial properties of thiophene derivatives indicated that compounds with sulfamoyl groups exhibited significant antibacterial activity against Gram-positive bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis .
Data Table: Biological Activity Overview
Q & A
Q. Critical Parameters :
- Solvent dryness to prevent hydrolysis.
- Stoichiometric control (1:1.05 molar ratio of acyl chloride to amine) to minimize side products .
How can SHELXL and ORTEP-3 resolve discrepancies in crystallographic data for this compound?
Q. Methodological Answer :
- SHELXL Refinement : Use restraints for anisotropic displacement parameters and hydrogen-bonding constraints to address disorder in the cyclopropyl group .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify outliers in atomic positions, particularly for the sulfamoyl moiety .
- Data Validation : Cross-check with PLATON to detect missed symmetry or twinning, common in thiophene derivatives .
Example : In similar thiophene carboxamides, SHELXL reduced R1 from 0.12 to 0.05 by refining H-atom positions using Fourier difference maps .
Which spectroscopic techniques are most effective for characterizing this compound, and what key markers should be prioritized?
Q. Methodological Answer :
- NMR :
- IR : Carboxamide C=O (1650–1680 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹) stretches .
- LC-MS : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 407.1 for C₁₈H₂₁N₂O₃S₂) .
How can computational strategies address contradictions between theoretical and experimental dipole moments?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to optimize geometry and calculate dipole moments. Compare with experimental values from dielectric constant measurements .
- Solvent Effects : Include PCM models to account for solvent polarity discrepancies (e.g., chloroform vs. DMSO) .
- Error Analysis : If deviations exceed 0.5 D, re-examine crystallographic data for conformational flexibility in the sulfamoyl group .
How does the N-cyclopropyl group influence molecular packing and intermolecular interactions in the crystal lattice?
Q. Methodological Answer :
- Hirshfeld Surface Analysis : Reveals C-H⋯O interactions (2.5–3.0 Å) between cyclopropyl CH₂ and sulfamoyl O atoms, contributing to layered packing .
- Dihedral Angles : The cyclopropyl group induces a 10–15° twist in the thiophene ring, reducing π-π stacking but enhancing van der Waals contacts .
- Thermal Motion : High displacement parameters for cyclopropyl H atoms suggest dynamic disorder, modeled using SHELXL’s PART instruction .
What parameters are critical during acylation and sulfamoylation to prevent side reactions?
Q. Methodological Answer :
- Temperature Control : Maintain reflux (80–85°C) to accelerate acylation without decomposing the sulfamoyl chloride .
- Moisture Exclusion : Use molecular sieves in acetonitrile to prevent hydrolysis of sulfamoyl chloride to sulfonic acid .
- Quenching : Add ice-cold water post-reaction to precipitate the product and minimize oligomerization .
How can time-resolved crystallography elucidate conformational changes in the thiophene ring?
Q. Methodological Answer :
- Synchrotron Experiments : Collect data at 100 K intervals (100–300 K) to track thiophene ring puckering via changes in C-S-C angles (ideal: 92–94°) .
- TR-SHELX : Use time-stamped refinement to model transient hydrogen bonds (e.g., C-H⋯S interactions weakening above 250 K) .
- Dynamics Validation : Compare with molecular dynamics simulations (AMBER force field) to confirm thermal flexibility .
Which solvent systems and chromatographic techniques are optimal for purification?
Q. Methodological Answer :
- Recrystallization : Methanol/water (7:3 v/v) yields >90% recovery with minimal impurities .
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 40%→70% over 20 min) to resolve sulfonic acid byproducts .
- Stability Note : Avoid chlorinated solvents (e.g., DCM) during prolonged storage to prevent cyclopropane ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
